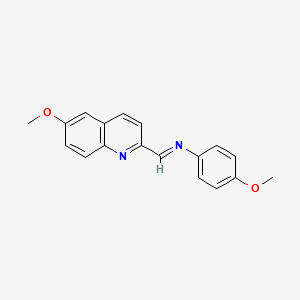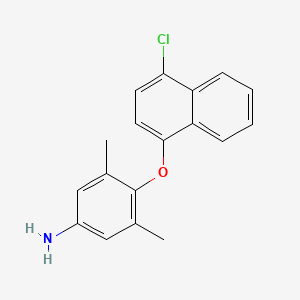![molecular formula C14H10O5S B15062872 2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate CAS No. 820209-58-3](/img/structure/B15062872.png)
2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate is a complex organic compound belonging to the class of naphthopyrans These compounds are known for their photochromic properties, which means they can change color when exposed to light
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxy-2H-naphtho[1,2-b]pyran with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the naphthopyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Applications De Recherche Scientifique
2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a photochromic material in the development of smart coatings and sensors.
Industry: Utilized in the production of photochromic lenses and other light-sensitive materials.
Mécanisme D'action
The mechanism of action of 2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate primarily involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible ring-opening reaction to form a colored merocyanine dye. This process is influenced by the wavelength of light and the surrounding environment. The molecular targets and pathways involved include the absorption of photons, which induces electronic transitions and structural changes in the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-6-methoxy-2-oxo-2H-naphtho[1,2-b]pyran: Known for its similar photochromic properties.
3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione: A synthetic version of a natural product with anticancer activity.
Uniqueness
2-Oxo-2H-naphtho[1,2-b]pyran-4-yl methanesulfonate stands out due to its specific functional groups, which enhance its reactivity and versatility in various applications. Its methanesulfonate group, in particular, provides unique chemical properties that differentiate it from other naphthopyrans .
Propriétés
Numéro CAS |
820209-58-3 |
|---|---|
Formule moléculaire |
C14H10O5S |
Poids moléculaire |
290.29 g/mol |
Nom IUPAC |
(2-oxobenzo[h]chromen-4-yl) methanesulfonate |
InChI |
InChI=1S/C14H10O5S/c1-20(16,17)19-12-8-13(15)18-14-10-5-3-2-4-9(10)6-7-11(12)14/h2-8H,1H3 |
Clé InChI |
JLTMXIORROACCW-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OC1=CC(=O)OC2=C1C=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


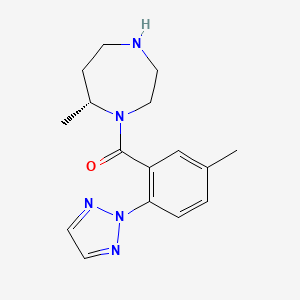



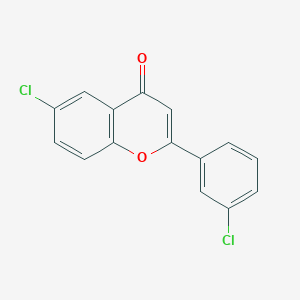
![2-(4-(Trifluoromethyl)phenyl)-4A,5,7,7A-tetrahydrothieno[3,4-D]pyrimidin-4(3H)-one](/img/structure/B15062822.png)
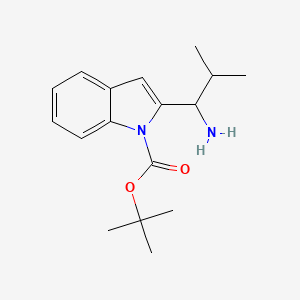
![3,6-Dibromopyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B15062835.png)
![N'-[(3-Chloroquinoxalin-2-yl)oxy]benzenecarboximidamide](/img/structure/B15062837.png)
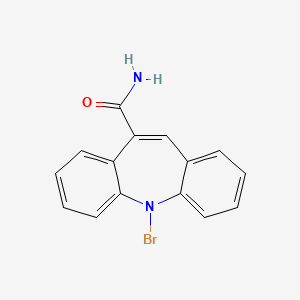
![4-(4-Acetamidophenyl)-1H-pyrazolo[3,4-b]pyridine-6-carboxamide](/img/structure/B15062856.png)

